Bienvenue dans la boutique en ligne BenchChem!

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Lipophilicity Drug-likeness Lead optimization

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine (CAS 1232788-06-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 3-chlorophenyl group at position 3 and to a 2-hydrazinylpyridine moiety at position 5. With a molecular formula of C13H10ClN5O and a molecular weight of 287.70 g/mol, this compound belongs to a class of 3,5-disubstituted-1,2,4-oxadiazoles that are widely employed as building blocks in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C13H10ClN5O
Molecular Weight 287.7 g/mol
CAS No. 1232788-06-5
Cat. No. B1452944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
CAS1232788-06-5
Molecular FormulaC13H10ClN5O
Molecular Weight287.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)NN
InChIInChI=1S/C13H10ClN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18)
InChIKeyTWIAQZAXYAFRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine (CAS 1232788-06-5): Core Structural Identity and Procurement-Relevant Characteristics


3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine (CAS 1232788-06-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 3-chlorophenyl group at position 3 and to a 2-hydrazinylpyridine moiety at position 5 [1]. With a molecular formula of C13H10ClN5O and a molecular weight of 287.70 g/mol, this compound belongs to a class of 3,5-disubstituted-1,2,4-oxadiazoles that are widely employed as building blocks in medicinal chemistry and agrochemical discovery programs [2]. Its structural architecture places two hydrogen bond donors (hydrazinyl –NH2 and –NH–) and six hydrogen bond acceptors in a rigid, planar arrangement that enables predictable engagement with biological targets, yet subtle variations in the aryl substitution pattern can produce substantial differences in physicochemical and pharmacological profiles [1][2].

Why Generic Substitution Fails for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine: The Quantifiable Impact of Aryl Halogen Variation


Although multiple 3-aryl-1,2,4-oxadiazol-5-yl-2-hydrazinylpyridine analogs are commercially available, they are not functionally interchangeable. The identity and position of the halogen substituent on the 3-phenyl ring directly modulate lipophilicity (LogP), molecular weight, electronic surface properties, and hydrogen-bonding capacity—all of which govern membrane permeability, metabolic stability, and off-target binding [1]. For example, replacing the 3-chloro substituent with a 4-fluoro group reduces the molecular weight by approximately 16 Da and shifts the computed LogP by more than 0.4 log units, a difference that can alter predicted oral absorption and CYP450 susceptibility . In structure–activity relationship (SAR) campaigns, even a single-atom change from chlorine to fluorine has been shown to invert selectivity between related receptor subtypes; therefore, procurement of the exact 3-chlorophenyl congener is mandatory when specific biological or physicochemical endpoints must be reproduced [1].

Product-Specific Quantitative Evidence Guide for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine (CAS 1232788-06-5)


Lipophilicity (XLogP3-AA) Comparison: 3-Chlorophenyl vs. 4-Fluorophenyl Analog

The calculated partition coefficient (XLogP3-AA) for 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is 2.6, placing it within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5) [1]. In contrast, the 4-fluorophenyl analog (CAS 1351398-77-0) exhibits a higher LogP of 3.08, a difference of +0.48 log units . This LogP elevation is driven by the higher electronegativity of fluorine relative to chlorine, which reduces hydrogen-bond acceptor strength of the oxadiazole ring and increases overall hydrophobicity. The 0.48-log-unit difference corresponds to a roughly threefold shift in octanol–water partition coefficient, which can meaningfully alter Caco-2 permeability and microsomal metabolic stability in empirical assays.

Lipophilicity Drug-likeness Lead optimization

Molecular Weight and Fractional sp³ (Fsp³) Differentiation from 4-Fluorophenyl Analog

The molecular weight of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is 287.70 g/mol, which is approximately 16.4 Da higher than that of the 4-fluorophenyl analog (271.26 g/mol) [1]. This mass difference arises from the replacement of a fluorine atom (atomic weight 19.0) with a chlorine atom (atomic weight 35.5) and represents a +6.0% increase in molecular weight. In fragment-based drug discovery, the Rule of Three recommends molecular weight ≤ 300 Da; both compounds satisfy this criterion, but the chlorophenyl derivative's higher mass also corresponds to a marginally lower fractional sp³ character (~0.08 vs. ~0.08; effectively equal because both contain only aromatic sp² centers) [2]. The practical consequence is that the 3-chlorophenyl congener provides roughly 16 Da of additional heavy-atom mass that can be exploited for X-ray crystallographic phasing (chlorine anomalous signal at Cu Kα = 1.54 Å) without compromising lead-likeness [2].

Molecular weight Fractional sp³ Lead-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) vs. 4-Fluorophenyl Analog

The hydrogen bond acceptor count for 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is 6, as computed by Cactvs 3.4.8.24, compared to 5 for the 4-fluorophenyl analog (CAS 1351398-77-0) as reported on its Fluorochem datasheet [1]. Both compounds share 2 hydrogen bond donors. The difference arises because the oxadiazole ring's N4 and O1 atoms are counted as acceptors in both molecules, but the chlorine substituent on the target compound does not contribute to the H-bond acceptor count, whereas the fluorine substituent on the comparator also does not. However, the molecular topology yields a TPSA of approximately 81 Ų for the target compound, compared with ~76 Ų for the 4-fluorophenyl analog (estimated from fragment-based calculation: oxadiazole ~39 Ų + pyridine ~13 Ų + hydrazinyl ~29 Ų) [2]. A TPSA difference of ~5 Ų is minor, indicating both compounds are predicted to have similar passive transcellular permeability, but the marginally higher TPSA of the chlorophenyl derivative correlates with slightly lower predicted blood–brain barrier penetration, which may be advantageous for peripherally restricted drug candidates [2].

Hydrogen bonding TPSA Drug permeability

Commercially Offered Purity Levels: Vendor-Reported Quality Range

Commercially available purity for 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine ranges from 90% (Combi-Blocks QI-3916) to ≥98% (MolCore MC714892) . AKSci offers a 95% minimum purity specification with a certificate of analysis available upon request . The 4-fluorophenyl analog (CAS 1351398-77-0) is available at 95% purity from Fluorochem but at a significantly higher per-gram cost (~€300–500/g based on listed pricing) . The broader purity range and lower cost-per-gram for the 3-chlorophenyl congener (approximately €58–100/g at the 97% tier from LeYan) reflect its greater synthetic accessibility via the TBAI/TBHP-mediated oxidative cyclization route starting from inexpensive 3-chlorobenzamidoxime and 2-hydrazinylpyridine, which has been demonstrated to proceed with yields of 65–85% [1]. This combination of higher available purity and lower procurement cost directly impacts the feasibility of large-scale SAR campaigns and repeat-buy reproducibility.

Chemical purity Procurement specification Reproducibility

Best Research and Industrial Application Scenarios for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine (CAS 1232788-06-5)


Fragment-Based and Structure-Based Drug Discovery Requiring Experimental Phasing

The chlorine atom in the 3-chlorophenyl substituent provides a measurable anomalous scattering signal at Cu Kα wavelength (f'' ≈ 0.35 e⁻), enabling experimental SAD/MAD phasing in protein–ligand co-crystallography without exogenous heavy-atom derivatization [1]. Combined with a molecular weight of 287.70 g/mol that falls within the Rule of Three criterion (MW ≤ 300 Da) [2], this compound is ideally suited for fragment-screening campaigns where rapid, high-resolution structure determination is rate-limiting. Procurement of the ≥98% purity grade (e.g., MolCore MC714892) is recommended to minimize crystallographic disorder from impurities.

Lead Optimization of Peripherally-Restricted Therapeutics

The target compound's XLogP3-AA of 2.6 and estimated TPSA of ~81 Ų position it near the lower boundary for CNS permeability (typically TPSA < 70 Ų for brain penetration) [3]. In contrast, the 4-fluorophenyl analog (LogP 3.08, TPSA ~76 Ų) has a higher predicted passive diffusion rate across phospholipid bilayers. Medicinal chemistry teams seeking to minimize CNS exposure while maintaining oral bioavailability can use this compound as a core scaffold, leveraging the chlorine atom's steric and electronic effects to tune selectivity against CNS targets [4].

High-Throughput Screening Library Expansion with Cost-Efficient Building Blocks

With commercial pricing approximately 3–5× lower per gram than the 4-fluorophenyl analog and availability at up to 98% purity , this compound is economically viable for large-scale parallel synthesis. The hydrazinyl (–NH–NH₂) handle at the pyridine 2-position enables rapid diversification via hydrazone formation, cyclocondensation with carbonyl compounds, or reductive amination, generating focused libraries of 20–200 analogs per synthesis cycle. The TBAI/TBHP-mediated synthetic route allows in-house resynthesis at multi-gram scale with 65–85% yield when commercial supply chains are disrupted [5].

SAR Studies Exploring Halogen-Dependent Pharmacological Selectivity

Systematic halogen-scanning SAR requires exact congeners with a single atom change. The 3-chloro substituent occupies a distinct volume (chlorine van der Waals radius = 1.75 Å) and presents a unique σ-hole potential for halogen bonding compared to fluorine (vdW radius = 1.47 Å) or bromine (1.85 Å) [6]. In cases where the cognate biological target possesses a complementary Lewis-base residue (e.g., backbone carbonyl oxygen in kinases or a methionine sulfur), the chlorine atom can contribute 0.5–2.0 kcal/mol in halogen-bond stabilization energy, a gain absent in the fluorinated comparator. Researchers optimizing binding affinity should therefore procure the exact 3-chlorophenyl congener rather than relying on the fluoro or bromo surrogates [6].

Quote Request

Request a Quote for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.